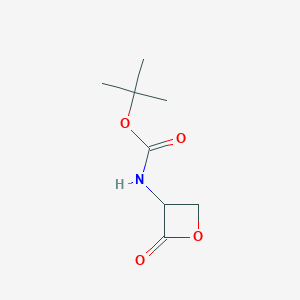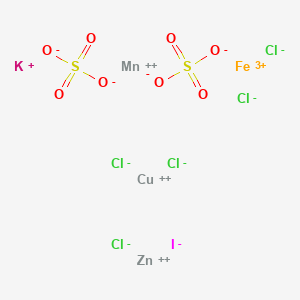
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate are essential to many biochemical and physiological processes in the human body. These elements play a crucial role in maintaining proper bodily functions and are often used in scientific research to study their effects on the body.
Mecanismo De Acción
The mechanism of action for these elements varies depending on the specific element. Copper acts as a cofactor for many enzymes, while potassium plays a role in nerve function and muscle contraction. Zinc is involved in many enzymatic reactions and plays a role in wound healing. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Biochemical and Physiological Effects
These elements have various biochemical and physiological effects on the human body. Copper plays a role in the immune system and the development of connective tissue. Potassium is involved in nerve function and muscle contraction, while zinc plays a role in wound healing and the immune system. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using these elements in lab experiments include their availability and affordability, as well as their well-studied properties and effects on the body. However, the limitations of using these elements in lab experiments include potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
For research on these elements include further studies on their effects on the body and their potential use in medical treatments. Additionally, research on the environmental impact of these elements and their use in industry will continue to be important. Further research on the synthesis and properties of these elements will also be necessary for their continued use in scientific research and applications.
In conclusion, the elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate play a crucial role in many biochemical and physiological processes in the human body. Their use in scientific research has led to a better understanding of their effects on the body and their potential use in medical treatments. Further research on these elements will continue to be important for their continued use in scientific research and applications.
Métodos De Síntesis
The synthesis method for these elements varies depending on the specific element. Copper can be synthesized through a process of electrolysis, while potassium can be synthesized through the reaction of potassium hydroxide with an acid. Zinc can be synthesized through the reaction of zinc oxide with sulfuric acid, and iron(3+) can be synthesized through the reaction of iron(2+) with an oxidizing agent. Manganese(2+) can be synthesized through the reaction of manganese dioxide with sulfuric acid, and pentachloride can be synthesized through the reaction of chlorine gas with phosphorus pentachloride. Iodide can be synthesized through the reaction of iodine with potassium hydroxide, and disulfate can be synthesized through the reaction of sulfuric acid with sulfur trioxide.
Aplicaciones Científicas De Investigación
These elements are often used in scientific research to study their effects on the human body. Copper is used in research on the immune system, as well as in studies on the development of cancer. Potassium is used in research on the nervous system, and zinc is used in research on the immune system and wound healing. Iron(3+) is used in research on the cardiovascular system, while manganese(2+) is used in research on the nervous system and bone health. Pentachloride is used in research on the environment and water treatment, while iodide is used in research on thyroid function. Disulfate is used in research on the chemical industry and the production of batteries.
Propiedades
IUPAC Name |
copper;potassium;zinc;iron(3+);manganese(2+);pentachloride;iodide;disulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Cu.Fe.HI.K.Mn.2H2O4S.Zn/c;;;;;;;;;;2*1-5(2,3)4;/h5*1H;;;1H;;;2*(H2,1,2,3,4);/q;;;;;+2;+3;;+1;+2;;;+2/p-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDGRQPDTCIBIV-UHFFFAOYSA-D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Mn+2].[Fe+3].[Cu+2].[Zn+2].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5CuFeIKMnO8S2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931129 |
Source


|
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141563-76-0 |
Source


|
| Record name | TE 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141563760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
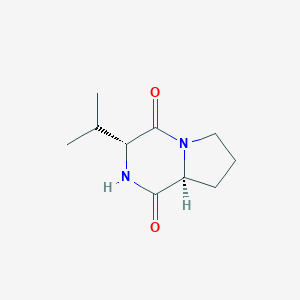
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)

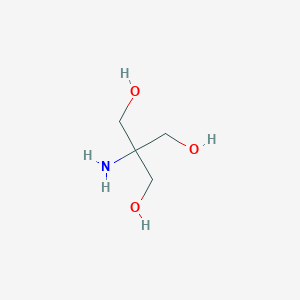


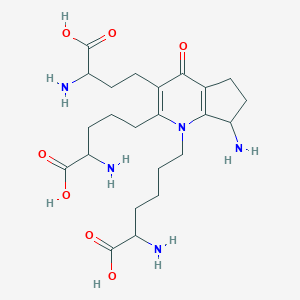
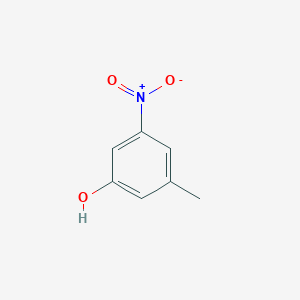
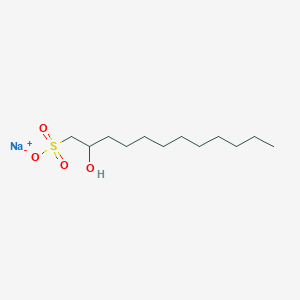
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)


